molecular formula C9H8BrNS B8405137 3-[(3-Bromophenyl)thio]propionitrile

3-[(3-Bromophenyl)thio]propionitrile

Cat. No.: B8405137
M. Wt: 242.14 g/mol
InChI Key: BQTYBNJWNDKHTH-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)thio]propionitrile (CAS: 376646-63-8), also known as 3-(3-bromophenyl)propionitrile or 2-(3-bromophenyl)ethyl cyanide, is a nitrile derivative with a brominated aromatic thioether substituent. Its molecular formula is C₉H₈BrN, with an average molecular mass of 210.074 g/mol and a monoisotopic mass of 208.984011 g/mol . The compound features a propionitrile backbone (CH₂CH₂CN) linked to a 3-bromophenyl group via a sulfur atom.

Properties

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

3-(3-bromophenyl)sulfanylpropanenitrile

InChI

InChI=1S/C9H8BrNS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,6H2

InChI Key

BQTYBNJWNDKHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chalcones

Several halogenated chalcone derivatives share the 3-bromophenyl moiety but differ in their core structure and biological activity:

Compound Name Molecular Formula Key Substituents Cytotoxic Activity (IC₅₀) Source
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on C₁₆H₁₂BrNO 3-bromophenyl, p-tolyl ketone 422.22 ppm (MCF-7 cells)
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on C₁₈H₁₆BrNO 3-bromophenyl, 4-isopropylphenyl 22.41 ppm (MCF-7 cells)
3-[(3-Bromophenyl)thio]propionitrile C₉H₈BrN 3-bromophenylthio, nitrile Not reported

Key Differences :

  • Backbone : Chalcones feature an α,β-unsaturated ketone system, whereas this compound has a saturated propionitrile chain.
  • Bioactivity : The chalcone derivatives exhibit cytotoxic effects against breast cancer cells (MCF-7), with IC₅₀ values ranging from 22.41 to 422.22 ppm . In contrast, the biological activity of this compound remains unstudied in the provided evidence.
  • Synthesis : Chalcones are synthesized via Claisen-Schmidt condensation under microwave irradiation , while the target compound likely requires thiol-alkylation or SNAr reactions.
Propionitrile Derivatives with Varied Substituents
Compound Name Molecular Formula Substituent Key Properties/Applications Source
3-(Methylnitrosamino)propionitrile (MNPN) C₄H₇N₃O Methylnitrosamino group Carcinogenic; forms DNA adducts (7-(2-cyanoethyl)guanine) in vivo
3-(Diethylamino)propionitrile C₇H₁₂N₂ Diethylamino group Intermediate in agrochemical synthesis
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanenitrile C₁₀H₈N₄S Tetrazole-thioether No bioactivity reported; used in coordination chemistry

Key Differences :

  • Toxicity: MNPN is a potent carcinogen due to its metabolic activation to DNA-alkylating agents , whereas this compound’s toxicity profile is undocumented.
  • Functional Groups: The diethylamino and tetrazole substituents in related propionitriles alter solubility and electronic properties compared to the bromophenylthio group.
Other Brominated Aromatic Nitriles
Compound Name Molecular Formula Substituents Applications Source
2-(3-Benzoylphenyl)propionitrile C₁₆H₁₃NO Benzoylphenyl, nitrile Pharmaceutical intermediate (e.g., kinase inhibitors)
3-[Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl]propiononitrile C₁₈H₁₄Br₃N₅ Tribromophenyl azo group Dye or pigment precursor

Key Differences :

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